molecular formula C10H16O2 B1202389 (+)-cis-Chrysanthemic acid CAS No. 2935-23-1

(+)-cis-Chrysanthemic acid

Cat. No. B1202389
CAS RN: 2935-23-1
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of cis-Chrysanthemic acid has been achieved through various methods, highlighting its versatile chemistry. Notably, it has been prepared from dimethyldimedone via dibromination at alpha positions of each carbonyl carbons. This process involves a highly chemoselective isomerization to its cis-stereoisomer at low temperatures, utilizing potassium bases, to eventually form the bicyclo[3.1.0]-hexane skeleton (Krief, Dumont, & Kremer, 2009). Another approach starts from (+) Δ3-Carene, undergoing ozonolysis and cyclization processes to yield (+)-trans-Chrysanthemic acid, which through further reactions can be transformed into its cis counterpart (Matsui, Yoshioka, Sakamoto, Yamada, & Kitahara, 1967).

Molecular Structure Analysis

The molecular structure of (+)-cis-Chrysanthemic acid is characterized by its unique bicyclic framework, which is crucial for its biological activity. The structure's analysis often focuses on stereochemistry and the arrangement of substituents, which are pivotal in determining its efficacy as an insecticidal component.

Chemical Reactions and Properties

Chemical reactions involving (+)-cis-Chrysanthemic acid often aim to modify its structure for enhanced biological activity or for the synthesis of analogs. One notable reaction is its diastereoselective bromination, which plays a crucial role in the enantioselective synthesis of related compounds. This process demonstrates complete control over the relative and absolute stereochemistry of the product (Krief, Jeanmart, & Kremer, 2008).

Scientific Research Applications

  • Novel synthesis approaches for (+)-cis-Chrysanthemic acid have been explored, such as the synthesis involving α,α′-dibromination of cyclohexane derivatives. However, achieving enantioselective synthesis remains a challenge (Krief, Dumont, & Kremer, 2009).

  • Methods for determining the enantiomeric purity of synthetic pyrethroids, including those containing Chrysanthemic acid, have been developed. This is important for analyzing insecticidal chrysanthemates (Rickett, 1973).

  • The application of cis-Chrysanthemic acid in the enantioselective synthesis of compounds like deltamethrinic acid, which is used in potent insecticides, has been demonstrated (Krief, Jeanmart, & Kremer, 2008).

  • Studies have also focused on the lactonization reactions of Chrysanthemic acids and the formation of various derivatives, which can aid in the development of insecticidal compounds (Crombie, Harper, & Thompson, 1951).

  • Enantiospecific synthesis routes have been explored, such as using D-pantolactone as a starting point for synthesizing (+)-(1R,3S)-cis-Chrysanthemic acid (Kashinath, Datrange, Murthy, Bhuniya, & Reddy, 2011).

  • There's been interest in understanding the metabolism of chrysanthemate insecticides like bioallethrin in humans, indicating the relevance of Chrysanthemic acid in the study of human exposure to insecticides (Leng, Kühn, Wieseler, & Idel, 1999).

  • Techniques like supercritical fluid extraction have been utilized for the production of enantiomers of Chrysanthemic acid, showcasing its importance in chiral separation processes (Simándi, Keszei, Fogassy, & Sawinsky, 1997).

Safety And Hazards

While (+)-cis-Chrysanthemic acid is effective against pests, it poses risks to humans and the environment:



  • Toxicity : It can cause skin and eye irritation. Prolonged exposure may lead to adverse health effects.

  • Environmental Impact : Its persistence in soil and water can harm non-target organisms.


Future Directions

Researchers continue to explore novel derivatives and formulations based on (+)-cis-Chrysanthemic acid. Efforts focus on improving its efficacy, reducing environmental impact, and developing safer alternatives. Additionally, investigations into its potential applications beyond insecticides (e.g., as antifungal agents or pharmaceutical intermediates) are ongoing.


properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-cis-Chrysanthemic acid

CAS RN

26771-11-9, 2935-23-1, 15259-78-6
Record name (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Record name Chrysanthemic acid dl-cis-form
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Record name (+)-cis-Chrysanthemumic acid
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel-
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Record name (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name cis-Chrysanthemum monoCarboxylic acid
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Record name CHRYSANTHEMIC ACID, CIS-(+)-
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Record name CHRYSANTHEMIC ACID, CIS-(±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-cis-Chrysanthemic acid
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(+)-cis-Chrysanthemic acid
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(+)-cis-Chrysanthemic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(+)-cis-Chrysanthemic acid

Citations

For This Compound
344
Citations
RL Funk, JD Munger Jr - The Journal of Organic Chemistry, 1985 - ACS Publications
… It has been discovered3 that certain esters of cis-chrysanthemic acid possess superior activity … few stereospecific total syntheses of the unnatural cis-chrysanthemic acid (la) have been …
Number of citations: 53 pubs.acs.org
JS Yadav, SV Mysorekar, AVR Rao - Tetrahedron, 1989 - Elsevier
A synthesis of (IR)-cis -chrysanthemic acid from (R,R)-tartaric acid is described. The diol 8 was converted to the mono MEM protected compound 8b. Dehydration of the tertiary alcohol …
Number of citations: 19 www.sciencedirect.com
M MATSUI, H YOSHIOKA - Agricultural and Biological Chemistry, 1964 - jstage.jst.go.jp
One of oxidation products from (•})-cis-chrysanthemic acid with aqueous potassium … The oxidation products, obtained by the oxidation of (•})-cis-chrysanthemic acid with aqueous …
Number of citations: 5 www.jstage.jst.go.jp
A Krief, S Jeanmart, HY Gondal… - Helvetica Chimica …, 2012 - Wiley Online Library
… cis-chrysanthemic acid (2cis) that we have devised offers the advantage over the former to produce cis-chrysanthemic acid (… of the intermediate to produce cis-chrysanthemic acid (2cis) …
Number of citations: 5 onlinelibrary.wiley.com
J d'Angelo, G Revial, R Azerad… - The Journal of Organic …, 1986 - ACS Publications
A highly selective synthesis of (lR, 3S)-cis-chrysanthemic acid (la), a key intermediate in theindustrial preparation of major unnatural pyrethrinoid-type insecticides [deltamethrin (2) …
Number of citations: 38 pubs.acs.org
IGM Campbell, SH Harper - Journal of the Science of Food and …, 1952 - Wiley Online Library
… (f)-cis-chrysanthemic acid as the quinine salt yields the purc (I)-cis-acid quinine salt, decomposed to the optically pure crystalline (+)-cis-chrysanthemic acid. … (-)-cis-chrysanthemic acid. …
Number of citations: 39 onlinelibrary.wiley.com
K UEDA, M MATSUI - Agricultural and Biological Chemistry, 1970 - jstage.jst.go.jp
… Starting from(•})-cis--chrysanthemic acid, tert-butyl(•})-2, 2-dimethyl-3-formyl-1, 3• L-cis cyclopropanecarboxylate(IV) was obtained by the same method as described above and also IV …
Number of citations: 31 www.jstage.jst.go.jp
VA Glushkov, VI Karmanov, YV Shklyaev - Russian chemical bulletin, 2002 - Springer
The indolic analogs of (1R)-cis-chrysanthemic acid and N-substituted (1R)-cis-chrysanthemylamines were obtained by Fischer indole synthesis using the acetonylcyclopropanes …
Number of citations: 7 link.springer.com
A Krief, W Dumont, A Kremer - Tetrahedron Letters, 2009 - Elsevier
… cis-Chrysanthemic acid has been prepared in a few steps from dimethyldimedone via … of (1R)-cis-chrysanthemic acid using the disclosed strategy. This therefore still remains challenge. …
Number of citations: 6 www.sciencedirect.com
SH Harper, KC Sleep - Journal of the Science of Food and …, 1955 - Wiley Online Library
… be (f)-cis-chrysanthemic acid by direct comparison with an authentic specimen. The non-isolation of (f)-cis-chrysanthemamide and the isolation of (&)-cis-chrysanthemic acid in only 1-27…
Number of citations: 18 onlinelibrary.wiley.com

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